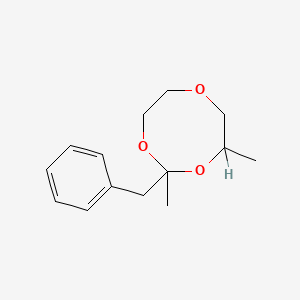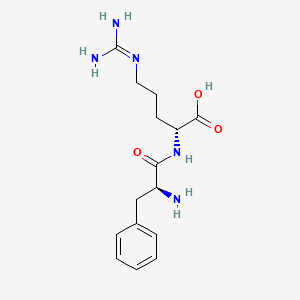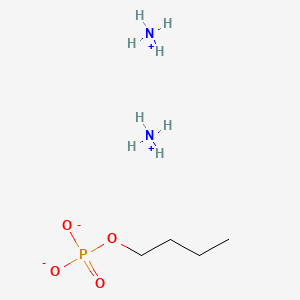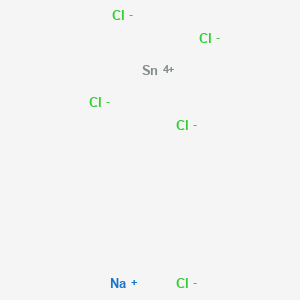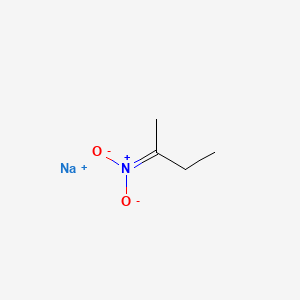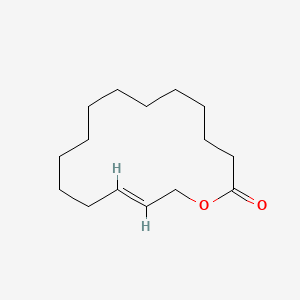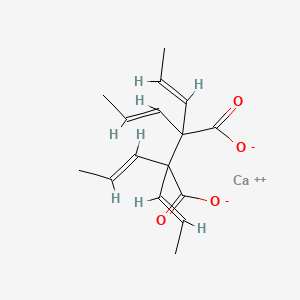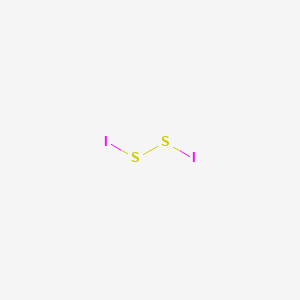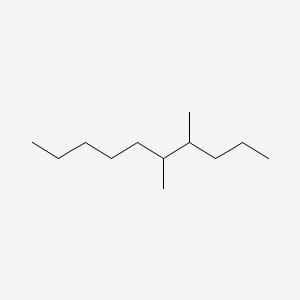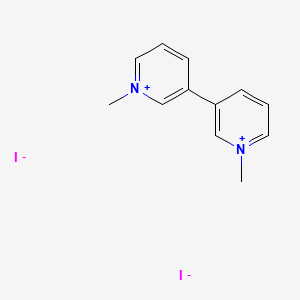
1,1'-Dimethyl-3,3'-bipyridinium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethyl-3,3’-bipyridinium diiodide is a bipyridinium salt known for its redox properties. It is a derivative of bipyridine, where two nitrogen atoms are quaternized with methyl groups, and the compound is paired with iodide ions. This compound is of interest due to its applications in various fields, including electrochemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Dimethyl-3,3’-bipyridinium diiodide can be synthesized through the quaternization of 3,3’-bipyridine with methyl iodide. The reaction typically involves heating 3,3’-bipyridine with an excess of methyl iodide in an appropriate solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete quaternization .
Industrial Production Methods: Industrial production of 1,1’-Dimethyl-3,3’-bipyridinium diiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Dimethyl-3,3’-bipyridinium diiodide undergoes several types of chemical reactions, including:
Redox Reactions: It can participate in reversible one- and two-electron reduction processes, making it useful in redox flow batteries and electrochemical applications.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.
Common Reagents and Conditions:
Redox Reactions: Common reagents include reducing agents like sodium dithionite or electrochemical reduction under controlled potential.
Substitution Reactions: Nucleophiles such as thiols or amines can be used under mild conditions to replace the iodide ions.
Major Products:
Applications De Recherche Scientifique
1,1’-Dimethyl-3,3’-bipyridinium diiodide has several scientific research applications:
Electrochemistry: It is used in redox flow batteries due to its stable redox properties.
Materials Science: The compound is employed in the development of electrochromic devices and molecular machines.
Biology and Medicine: Research is ongoing to explore its potential in biological systems, particularly in redox biology.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1’-Dimethyl-3,3’-bipyridinium diiodide primarily involves its redox properties. The compound can accept and donate electrons, making it a versatile redox agent. In biological systems, it can interact with redox-active enzymes and proteins, influencing cellular redox states and signaling pathways . The molecular targets include various oxidoreductases and electron transport chain components .
Comparaison Avec Des Composés Similaires
1,1’-Dimethyl-4,4’-bipyridinium diiodide (Paraquat): Known for its herbicidal properties, it is structurally similar but has different applications.
1,1’-Dimethyl-2,2’-bipyridinium diiodide: Another bipyridinium derivative with distinct electrochemical properties.
Uniqueness: 1,1’-Dimethyl-3,3’-bipyridinium diiodide is unique due to its specific redox behavior and stability, making it particularly suitable for applications in redox flow batteries and electrochemical devices .
Propriétés
Numéro CAS |
63095-07-8 |
|---|---|
Formule moléculaire |
C12H14I2N2 |
Poids moléculaire |
440.06 g/mol |
Nom IUPAC |
1-methyl-3-(1-methylpyridin-1-ium-3-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-7-3-5-11(9-13)12-6-4-8-14(2)10-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
KAVDRLAIOOZVPH-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=CC=CC(=C1)C2=C[N+](=CC=C2)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


